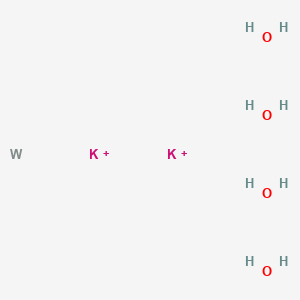
Dipotassium;tungsten;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tungsten tetrahydrate is a chemical compound with the formula K2[WO4]·4H2O. It is a hydrated salt of tungsten and potassium, and it is known for its unique properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium tungsten tetrahydrate can be synthesized through the reaction of potassium hydroxide (KOH) with tungsten trioxide (WO3) in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows:
WO3+2KOH+4H2O→K2[WO4]⋅4H2O
Industrial Production Methods
In industrial settings, the production of dipotassium tungsten tetrahydrate involves the use of high-purity raw materials and precise control of reaction conditions. The process may include steps such as dissolution, crystallization, and purification to obtain the desired product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium tungsten tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of tungsten.
Reduction: It can be reduced to lower oxidation states or elemental tungsten.
Substitution: It can participate in substitution reactions where ligands around the tungsten center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium tungsten tetrahydrate include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from reactions involving dipotassium tungsten tetrahydrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tungsten(VI) compounds, while reduction reactions may produce tungsten(IV) or elemental tungsten.
Applications De Recherche Scientifique
Dipotassium tungsten tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various tungsten compounds and catalysts.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and therapeutic agents.
Industry: It is used in the production of tungsten-based materials and coatings, which have applications in electronics, aerospace, and other industries.
Mécanisme D'action
The mechanism of action of dipotassium tungsten tetrahydrate involves its interaction with molecular targets and pathways in various systems. In chemical reactions, it acts as a source of tungsten ions, which can participate in redox reactions and catalysis. In biological systems, its interactions with proteins and other biomolecules are of particular interest, as they may lead to new insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipotassium tungsten tetrahydrate include:
- Sodium tungstate (Na2WO4)
- Ammonium tungstate ((NH4)2WO4)
- Lithium tungstate (Li2WO4)
Comparison
Compared to these similar compounds, dipotassium tungsten tetrahydrate is unique due to its specific hydration state and the presence of potassium ions. This can influence its solubility, reactivity, and interactions in various applications. For example, potassium ions may provide specific benefits in biological systems compared to sodium or ammonium ions.
Conclusion
Dipotassium tungsten tetrahydrate is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable material for the synthesis of tungsten-based compounds, catalysts, and materials. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.
Propriétés
Formule moléculaire |
H8K2O4W+2 |
|---|---|
Poids moléculaire |
334.10 g/mol |
Nom IUPAC |
dipotassium;tungsten;tetrahydrate |
InChI |
InChI=1S/2K.4H2O.W/h;;4*1H2;/q2*+1;;;;; |
Clé InChI |
GWRWPSRHERVPCR-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.[K+].[K+].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


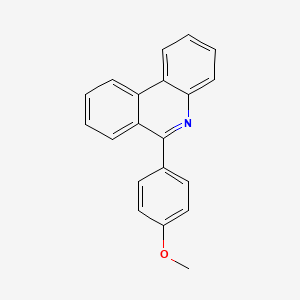

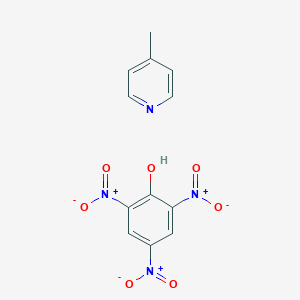
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
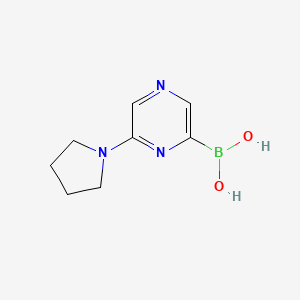
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)

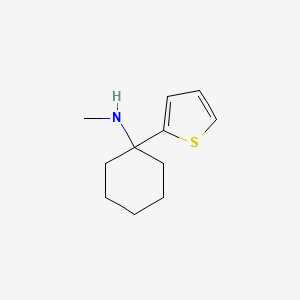
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
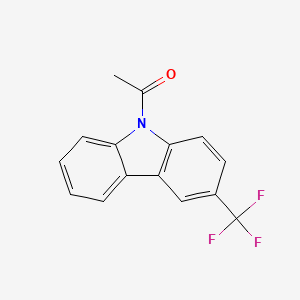
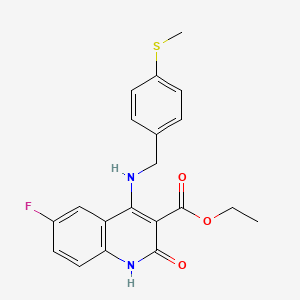

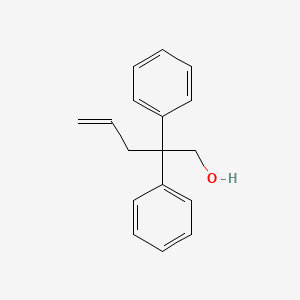
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)
